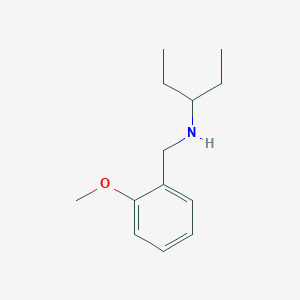

N-(2-methoxybenzyl)pentan-3-amine

Description

N-(2-Methoxybenzyl)pentan-3-amine is a secondary amine characterized by a pentan-3-amine backbone substituted with a 2-methoxybenzyl group. The 2-methoxybenzyl group is also significant in mass spectrometry, producing characteristic fragment ions (e.g., m/z = 121.0648 and 91.0542), which aid in analytical identification .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]pentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-12(5-2)14-10-11-8-6-7-9-13(11)15-3/h6-9,12,14H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHYMJKHEOBWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357760 | |

| Record name | N-(2-methoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-11-5 | |

| Record name | N-(2-methoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)pentan-3-amine typically involves the reaction of 2-methoxybenzyl chloride with pentan-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-methoxybenzyl chloride+pentan-3-amineNaOH, refluxthis compound+NaCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)pentan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(2-methoxybenzyl)pentan-3-amine typically involves the reaction of 2-methoxybenzyl chloride with pentan-3-amine in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials:

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form imines or oximes.

- Reduction : Can be reduced to primary amines.

- Substitution : The methoxy group can be substituted with other functional groups.

These reactions are facilitated by common reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound has been utilized in studies involving:

- Amine Metabolism : Investigating how amines are processed within biological systems.

- Enzyme Interactions : Understanding how this compound interacts with specific enzymes, which may lead to insights into metabolic pathways and potential therapeutic targets.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes, where it can act as a building block or intermediate.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)pentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N-(3-Bromo-4-methoxybenzyl)-3-pentanamine Hydrobromide (): This analog features a bromine atom at the 3-position and a methoxy group at the 4-position on the benzyl ring. The hydrobromide salt form enhances solubility in polar solvents, a property absent in the free base form of N-(2-methoxybenzyl)pentan-3-amine.

N-(2-Bromo-4,5-dimethoxybenzyl)pentan-3-amine () :

The addition of a second methoxy group (4,5-dimethoxy) and a bromine atom at the 2-position introduces steric hindrance and alters electronic distribution. Such substitutions may enhance binding to aromatic receptors or enzymes but reduce metabolic stability due to increased susceptibility to demethylation.

Heterocyclic Modifications

N-Benzyl-3-(5-methoxy-4-phenyloxazol-2-yl)pentan-3-amine () :

The incorporation of an oxazole ring at the 3-position of the pentan-3-amine backbone introduces a planar, electron-deficient heterocycle. This modification likely increases rigidity and π-π stacking interactions, which could enhance affinity for protein targets compared to the flexible benzyl group in this compound.2-(1H-Indol-3-yl)ethylamine Hydrobromide () :

The indole substituent adds a bulky, aromatic system capable of hydrogen bonding. This compound may exhibit enhanced serotonin receptor affinity due to structural similarities to tryptamine derivatives, a feature absent in the simpler this compound.

Stereochemical and Backbone Variations

Spectroscopic Characterization

- Mass Spectrometry: The 2-methoxybenzyl group in this compound generates diagnostic fragments (m/z = 121.0648, C8H9O+; m/z = 91.0542, C7H7+), distinguishing it from analogs like N-(3-bromo-4-methoxybenzyl) derivatives, which produce bromine isotope patterns .

- NMR Trends :

Benzyl protons in this compound resonate near δ 3.6–4.1 ppm (methoxy) and δ 7.2–7.4 ppm (aromatic), whereas brominated analogs () show downfield shifts due to electron-withdrawing effects.

Solubility and Lipophilicity

- The free base form of this compound is moderately lipophilic (logP ~2–3), favoring blood-brain barrier penetration. Hydrobromide salts () exhibit higher aqueous solubility, beneficial for pharmaceutical formulations.

- Dimethoxy derivatives () may have higher logP values, enhancing membrane permeability but risking solubility limitations.

Pharmacological Potential

- The 2-methoxybenzyl group may act as a pharmacophore for receptor binding, whereas brominated analogs () could exhibit altered selectivity or toxicity profiles.

Biological Activity

N-(2-methoxybenzyl)pentan-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

This compound is classified as a Mannich base, which is a structural class known for diverse biological activities. The compound features a methoxy-substituted benzyl group and a pentan-3-amine side chain, which contribute to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its mechanism of action may involve:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing physiological responses.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby altering biochemical processes within cells.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that Mannich bases can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various microbial strains .

- Anticancer Potential : The compound's structure suggests potential anticancer activity, as many Mannich bases have demonstrated cytotoxic effects on cancer cell lines .

- Neuropharmacological Effects : Given its amine structure, this compound may also influence neurotransmitter systems, leading to potential applications in treating mental health disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for N-(2-methoxybenzyl)pentan-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves introducing the methoxybenzyl group to the pentan-3-amine backbone. A common approach is nucleophilic substitution using 2-methoxybenzyl halides and pentan-3-amine under basic conditions (e.g., K₂CO₃ in DMF) . Catalysts like palladium or transition metals may enhance efficiency in coupling reactions . Key factors affecting yield include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates.

- Reagent stoichiometry : A 1.2:1 molar ratio of 2-methoxybenzyl halide to amine minimizes unreacted starting material .

For industrial-scale synthesis, continuous flow reactors can optimize reproducibility and reduce reaction times .

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (methoxy group) and δ 2.5–3.0 ppm (methylene adjacent to amine) confirm substitution patterns .

- ¹³C NMR : Signals near δ 55–60 ppm (methoxy carbon) and δ 45–50 ppm (amine-attached carbons) validate connectivity .

- IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N–H) and ~1250 cm⁻¹ (C–O of methoxy group) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxybenzyl group) .

- HPLC/GC-MS : Used for purity assessment, with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How does the ortho-methoxybenzyl group influence reactivity compared to para or meta isomers?

Methodological Answer:

The ortho-methoxy group introduces steric hindrance and electronic effects:

- Steric Effects : Proximity to the amine reduces accessibility for nucleophilic attacks, slowing reactions like acylation .

- Electronic Effects : The electron-donating methoxy group enhances resonance stabilization, altering regioselectivity in electrophilic substitution .

Comparative studies with para- and meta-isomers show: - Oxidation Stability : Ortho-substituted derivatives exhibit lower susceptibility to autoxidation due to hindered radical formation .

- Binding Affinity : In enzyme inhibition assays, ortho isomers show higher selectivity for hydrophobic binding pockets .

Advanced: What computational methods predict the compound’s interactions in enzyme or receptor studies?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses using crystal structures of target proteins (e.g., GPCRs or kinases). The methoxybenzyl group’s hydrophobic surface area is critical for van der Waals interactions .

- MD Simulations : GROMACS or AMBER assess dynamic stability of ligand-protein complexes, highlighting conformational flexibility of the pentan-3-amine chain .

- QSAR Models : Regression analysis correlates substituent electronic parameters (Hammett σ) with biological activity, guiding structural optimization .

Advanced: How can researchers resolve contradictions in experimental data, such as unexpected byproducts or inconsistent yields?

Methodological Answer:

- Byproduct Identification : Use LC-MS/MS to detect trace impurities. For example, overalkylation products may form if amine protection is incomplete .

- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation and identifies kinetic bottlenecks .

- DoE (Design of Experiments) : Multivariate analysis (e.g., ANOVA) isolates critical variables (e.g., solvent purity, catalyst loading) causing yield inconsistencies .

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N-amine) clarifies pathways, such as competing SN1/SN2 mechanisms in substitution reactions .

Advanced: What strategies enable regioselective functionalization of this compound?

Methodological Answer:

- Protection-Deprotection : Temporarily block the amine with Boc or Fmoc groups to direct electrophiles to the methoxybenzyl aromatic ring .

- Directed Ortho Metalation : Use lithium bases (e.g., LDA) to deprotonate the ortho position, enabling halogenation or sulfonation .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts selectively modify the benzyl group without affecting the amine .

Advanced: How does solvent choice impact the compound’s stability in long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.